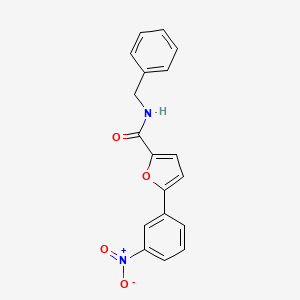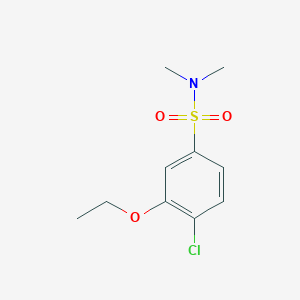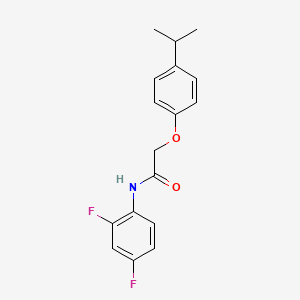
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPGS, is a chemical compound that has gained significant attention in scientific research. MPGS is a glycine derivative that has been synthesized and studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it is believed to act on the glycine receptor, which is a type of ionotropic receptor that is involved in the regulation of neuronal excitability. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance the activity of the glycine receptor, leading to an increase in inhibitory neurotransmission. This may explain its anti-inflammatory, antinociceptive, and anticonvulsant properties.
Biochemical and Physiological Effects:
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation. In addition, N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce pain sensitivity and seizure activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for the glycine receptor. This allows researchers to study the role of the glycine receptor in various physiological processes. However, one of the limitations of using N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its complex synthesis method, which may limit its availability and increase the cost of experiments.
Direcciones Futuras
There are several future directions for the study of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide analogs that may have improved pharmacological properties. Another area of research is the study of the role of the glycine receptor in various disease states, such as Alzheimer's disease and Parkinson's disease. In addition, the potential use of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a therapeutic agent for these diseases should be explored.
Conclusion:
In conclusion, N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research. It has been found to have anti-inflammatory, antinociceptive, and anticonvulsant properties, and its mechanism of action involves the enhancement of the glycine receptor. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments, and there are several future directions for its study. The study of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide may lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 2-methoxyaniline with chlorosulfonyl isocyanate, followed by the reaction with glycine. The final product is obtained after purification and recrystallization. The synthesis of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex process that requires careful handling of the reagents and precise reaction conditions.
Aplicaciones Científicas De Investigación
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antinociceptive, and anticonvulsant properties. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce pain sensitivity and seizure activity in animal models.
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-10-6-5-9-13(14)17-15(18)11-16-22(19,20)12-7-3-2-4-8-12/h2-10,16H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHMRCLXCKMREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)




![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)




